![molecular formula C19H20O4 B3023749 4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone CAS No. 898769-79-4](/img/structure/B3023749.png)
4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Description
The compound 4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is a chemical of interest in various fields of research, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors such as benzaldehyde or 4-hydroxybenzaldehyde. For instance, the synthesis of a cyclohexadienone derivative is achieved in 60% overall yield from benzaldehyde, which suggests that similar strategies could be applied to synthesize the compound of interest . Another paper describes a two-step synthesis of chloroalkoxyphenols from 4-hydroxybenzaldehyde, indicating that multigram-scale syntheses of complex phenolic compounds are feasible . Additionally, the synthesis of a naphthalenecarboxylic acid derivative from anisole demonstrates the use of Friedel-Crafts reactions in constructing aromatic compounds, which could be a part of the synthetic route for this compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of a terphenyl derivative was confirmed by IR and X-ray diffraction studies . Similarly, the structure of an azo-coupled phenol derivative was determined using NMR, ESI-MS, UV-Vis, and FT-IR spectroscopy . These techniques are crucial for confirming the molecular structure of synthesized compounds, including this compound.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as photochemical and acid-catalyzed rearrangements, which lead to different products depending on the reaction conditions . The azo-coupling reaction used to synthesize a diazenyl phenol derivative is another example of the chemical transformations that aromatic compounds can undergo . These reactions highlight the reactivity of certain functional groups and could provide insights into the potential reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The analysis of vibrational wavenumbers using computational methods, as well as the study of hyper-conjugative interactions and charge delocalization through NBO analysis, provide a deeper understanding of the stability and reactivity of the molecules . The MEP analysis indicates the regions of high electronic activity, which is important for predicting the sites of chemical reactivity. The hyperpolarizability of a compound is a measure of its nonlinear optical properties, suggesting potential applications in material science .
properties
IUPAC Name |
ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-10-8-14(9-11-16)17(20)13-12-15-6-4-5-7-18(15)22-2/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULOLCSEREQER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644169 | |
Record name | Ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-79-4 | |
Record name | Ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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